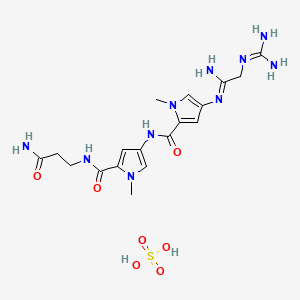
3H-Pyrazol-3-imine, 4-((4-(ethylsulfonyl)-2-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazol-3-imine, 4-((4-(ethylsulfonyl)-2-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-: is a complex organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and various substituents that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-imine, 4-((4-(ethylsulfonyl)-2-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-phenyl- typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Azo Group: The azo group is introduced by diazotization of an aromatic amine followed by coupling with the pyrazole derivative.
Substitution Reactions: Various substituents such as the ethylsulfonyl and nitrophenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The presence of the azo group and other substituents can interact with biological molecules, making it a candidate for drug development.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The ability to modify its structure allows for the design of compounds with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. The azo group is responsible for the vibrant colors, making it suitable for various applications in textiles and printing.
Mecanismo De Acción
The mechanism of action of 3H-Pyrazol-3-imine, 4-((4-(ethylsulfonyl)-2-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-phenyl- involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or receptors in biological systems. The ethylsulfonyl and nitrophenyl groups can further modulate its activity by enhancing its binding affinity to the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine
- Aminophenazone
- (3E)-4-(Diaminomethylene)-2-pentofuranosyl-2,4-dihydro-3H-pyrazol-3-imine
Uniqueness
Compared to similar compounds, 3H-Pyrazol-3-imine, 4-((4-(ethylsulfonyl)-2-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl and nitrophenyl groups, along with the azo linkage, makes it particularly versatile in various applications, from industrial dyes to potential therapeutic agents.
Propiedades
Número CAS |
70833-53-3 |
|---|---|
Fórmula molecular |
C18H18N6O4S |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
4-[(4-ethylsulfonyl-2-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-imine |
InChI |
InChI=1S/C18H18N6O4S/c1-3-29(27,28)14-9-10-15(16(11-14)24(25)26)20-21-17-12(2)22-23(18(17)19)13-7-5-4-6-8-13/h4-11,17,19H,3H2,1-2H3 |
Clave InChI |
GDZJKHUIWOTFPS-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CC(=C(C=C1)N=NC2C(=NN(C2=N)C3=CC=CC=C3)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)


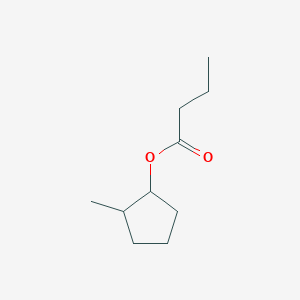
![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)
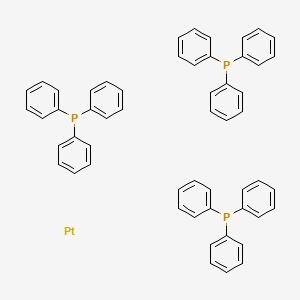
![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
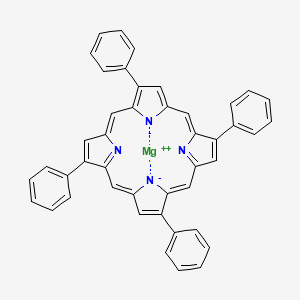
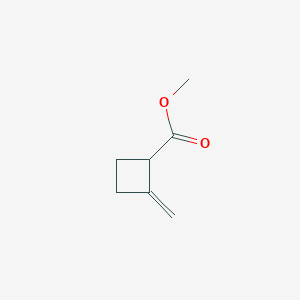
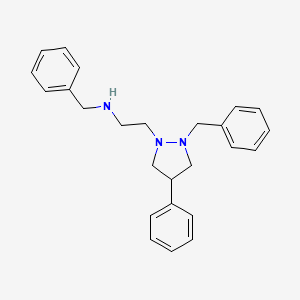

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)
